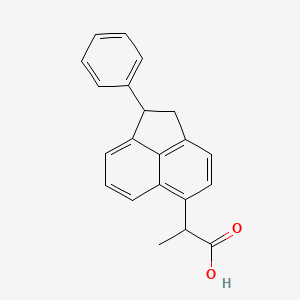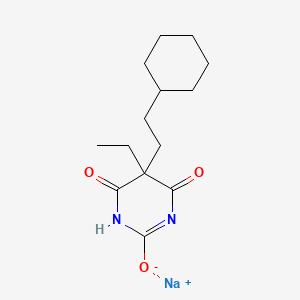
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and an ethyl group attached to a pyrimidinedione core. The presence of a sodiooxy group further adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multicomponent reactions (MCRs) that are catalyzed by first-row transition metals. These reactions are known for their efficiency and eco-friendly nature, often resulting in high yields with minimal by-products . The specific synthetic route may involve the use of isocyanides, aldehydes, and other reactants under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidinediones.
Aplicaciones Científicas De Investigación
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of scientific research applications, including:
Biology: It may be utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione include other pyrimidinediones and nitrogen-containing heterocycles . Examples include:
- Pyrrolopyrazine derivatives
- Pyridazine analogs
- Pyrazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclohexylethyl and ethyl groups, as well as the sodiooxy group. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H21N2NaO3 |
|---|---|
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
sodium;5-(2-cyclohexylethyl)-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C14H22N2O3.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h10H,2-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1 |
Clave InChI |
RSTLZIPLOSWIEW-UHFFFAOYSA-M |
SMILES canónico |
CCC1(C(=O)NC(=NC1=O)[O-])CCC2CCCCC2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


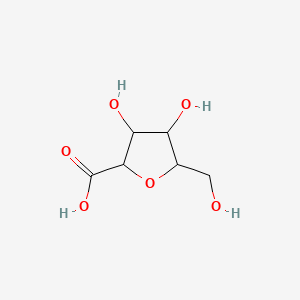
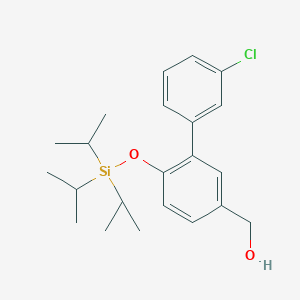
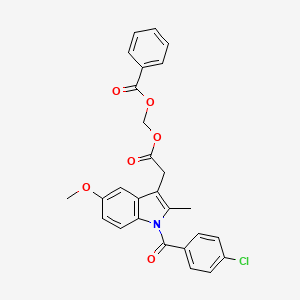
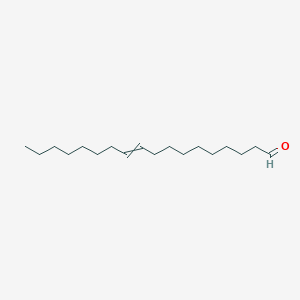
![N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide](/img/structure/B13805070.png)
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
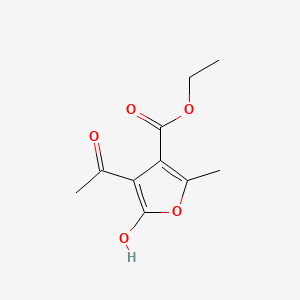
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
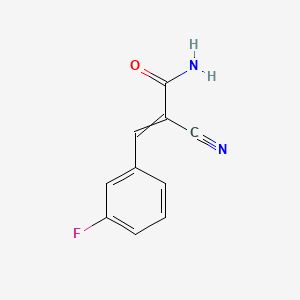
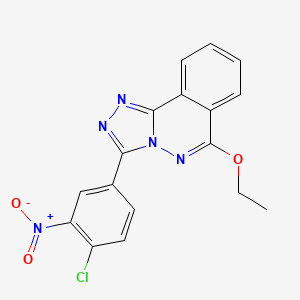
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
